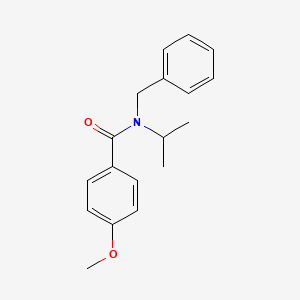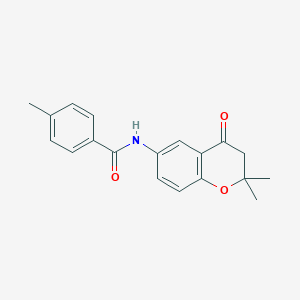
N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of chromenones, which are known for their diverse biological activities This compound features a chromenone core with a dimethyl substitution at the 2-position and a benzamide group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide typically involves the following steps:
-
Formation of the Chromenone Core: : The chromenone core can be synthesized through the cyclization of appropriate precursors. For instance, starting from 2-hydroxyacetophenone and ethyl acetoacetate, the chromenone ring is formed via a Claisen condensation followed by cyclization under acidic conditions.
-
Dimethyl Substitution: : The introduction of dimethyl groups at the 2-position can be achieved through alkylation reactions. This step often involves the use of methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.
-
Benzamide Formation: : The final step involves the coupling of the chromenone derivative with 4-methylbenzoic acid. This can be accomplished using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the chromenone core. Common oxidizing agents include potassium permanganate and chromium trioxide, which can convert the chromenone to its corresponding quinone derivative.
-
Reduction: : Reduction reactions can target the carbonyl groups within the chromenone and benzamide moieties. Sodium borohydride and lithium aluminum hydride are typical reducing agents used to convert these groups to alcohols.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are examples of such reactions, often facilitated by reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide has been explored for various scientific research applications:
-
Chemistry: : Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
-
Biology: : Investigated for its potential as a bioactive compound. Studies have shown that chromenone derivatives exhibit anti-inflammatory, antioxidant, and anticancer activities.
-
Medicine: : Potential therapeutic applications due to its biological activities. Research is ongoing to evaluate its efficacy and safety as a drug candidate.
-
Industry: : Utilized in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism by which N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide exerts its effects is primarily through interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound may interact with enzymes, receptors, and other proteins involved in biological processes. For example, it could inhibit enzymes involved in inflammation or cancer cell proliferation.
-
Pathways Involved: : The compound may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses, or the PI3K/Akt pathway, which plays a role in cell survival and growth.
相似化合物的比较
N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide can be compared with other chromenone derivatives and benzamides:
-
Similar Compounds
4-hydroxy-2H-chromen-2-one: Known for its anticoagulant properties.
6-methyl-2H-chromen-2-one: Exhibits antimicrobial activity.
N-(4-methylphenyl)benzamide: Used in the synthesis of pharmaceuticals.
-
Uniqueness: : The combination of the chromenone core with a dimethyl substitution and a benzamide group makes this compound unique. This structure imparts specific chemical properties and biological activities that are distinct from other similar compounds.
属性
IUPAC Name |
N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-4-6-13(7-5-12)18(22)20-14-8-9-17-15(10-14)16(21)11-19(2,3)23-17/h4-10H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSZLXDXQMBLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(CC3=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one](/img/structure/B8009168.png)

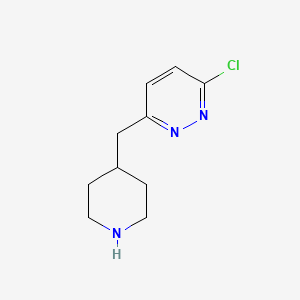
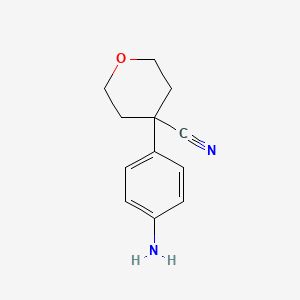
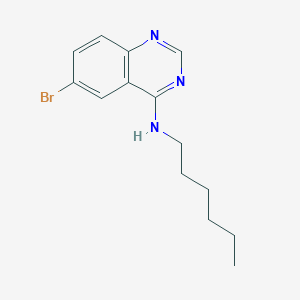
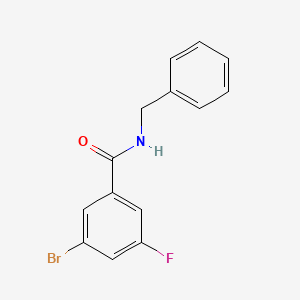
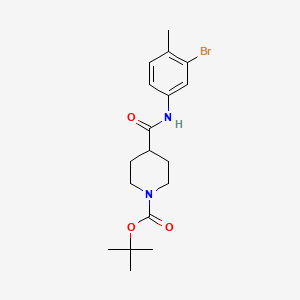
![3-cyano-N-[6-(3-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]benzamide](/img/structure/B8009231.png)
![4-Hydroxy-3-[(3-phenoxybenzoyl)amino]benzoic acid](/img/structure/B8009238.png)
![4-[3-(4-Chlorophenoxy)propanamido]-3-hydroxybenzoic acid](/img/structure/B8009240.png)
![3-{[2-(1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl)propanamido]methyl}benzoic acid](/img/structure/B8009253.png)
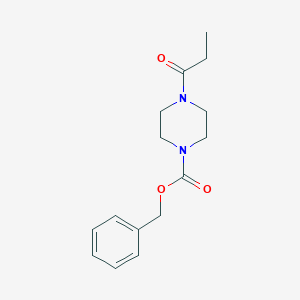
![3-[2-(1,3-Dioxoisoindol-2-yl)propanoylamino]propanoic acid](/img/structure/B8009262.png)
